molecular formula C12H10O2 B160632 4,4'-Dihydroxybiphenyl CAS No. 92-88-6

4,4'-Dihydroxybiphenyl

Cat. No. B160632
Key on ui cas rn: 92-88-6
M. Wt: 186.21 g/mol
InChI Key: VCCBEIPGXKNHFW-UHFFFAOYSA-N
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Patent
US04891453

Procedure details

A starting material which was a mixture of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone (1.0 g) and 2,6-di-t-butylphenol (1.0 g) was subjected to reaction at 180° C. for 1 hour in a nigrogen gas atmosphere using 10 ml of phenol as a solvent. Thereafter, 0.03 g of sulfuric acid was added to the reaction solution as a catalyst and the reaction was continued for an additional 1 hour at 180° C. in a nitrogen gas atmosphere. As a result, p,p'-biphenol was obtained in an amount of 0.56 g (yield, 62.5%).
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[CH:9][CH:8]=[C:7](C(C)(C)C)[C:6]=1[OH:15])(C)(C)C.S(=O)(=O)(O)O.[C:21]1([OH:27])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[CH:10]1[C:9]([C:24]2[CH:25]=[CH:26][C:21]([OH:27])=[CH:22][CH:23]=2)=[CH:8][CH:7]=[C:6]([OH:15])[CH:5]=1

Inputs

Step One
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to reaction at 180° C. for 1 hour in a nigrogen gas atmosphere
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=CC=C1C2=CC=C(C=C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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